Calendulozide B

Description

Properties

CAS No. |

34381-98-1 |

|---|---|

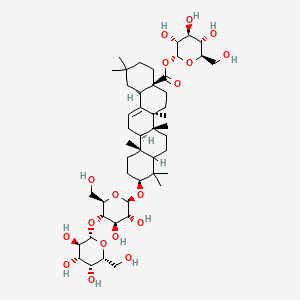

Molecular Formula |

C48H78O18 |

Molecular Weight |

943.1 g/mol |

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C48H78O18/c1-43(2)14-16-48(42(60)66-41-36(58)33(55)31(53)25(20-50)62-41)17-15-46(6)22(23(48)18-43)8-9-28-45(5)12-11-29(44(3,4)27(45)10-13-47(28,46)7)64-39-37(59)34(56)38(26(21-51)63-39)65-40-35(57)32(54)30(52)24(19-49)61-40/h8,23-41,49-59H,9-21H2,1-7H3 |

InChI Key |

NAIMCEFAGOEXSH-UHFFFAOYSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

Isomeric SMILES |

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

melting_point |

232 - 234 °C |

physical_description |

Solid |

Synonyms |

calendulozide B |

Origin of Product |

United States |

Occurrence, Biosynthesis, and Plant Based Production

Botanical Origin and Distribution within Calendula officinalis

Calendula officinalis, commonly known as pot marigold, is a well-known medicinal plant belonging to the Asteraceae family researchgate.net. It is recognized for accumulating a variety of secondary metabolites, including triterpenoid (B12794562) saponins (B1172615) researchgate.netresearchgate.net.

Specific data detailing the precise localization of Calendulozide B within individual organs of Calendula officinalis was not found in the reviewed literature. However, research on saponin (B1150181) distribution in plants generally indicates that these compounds are often found in various organs, with roots, leaves, and flowers being common sites of accumulation researchgate.netcabidigitallibrary.orgoup.comnih.govitb.ac.id. For instance, studies on other plant species have shown differential expression of saponin biosynthetic genes and accumulation of saponins in roots, leaves, and petals oup.comnih.govmdpi.com. Generally, saponins are considered to be stored in the roots, where they may function as antimicrobial phytoprotectants itb.ac.id.

The biosynthesis and accumulation of saponins, including oleanane-type triterpenoids like this compound, are influenced by a complex interplay of genetic and environmental factors.

Elicitation: Treatments with elicitors, such as methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA), are well-documented strategies to stimulate saponin production in plants and cell cultures cabidigitallibrary.orgresearchgate.netfrontiersin.orgitb.ac.idresearchgate.netnih.govosti.gov. These compounds often act as signaling molecules, activating plant defense mechanisms that lead to increased secondary metabolite synthesis researchgate.netitb.ac.id.

Nutrient and Precursor Availability: The availability of nutrients and specific precursors can also impact saponin yield. For example, optimizing nutrient concentrations (e.g., phosphate, nitrogen, sucrose) in culture media has been shown to enhance saponin accumulation researchgate.net. Precursor feeding, such as with squalene (B77637), can also facilitate increased production frontiersin.orgmdpi.com.

Environmental Conditions: Factors like light quality, temperature, and pH can influence plant growth and secondary metabolite production, including saponins researchgate.netcabidigitallibrary.orgmdpi.com.

Fertilization: Agronomic practices involving fertilizers, both organic and inorganic, can positively affect saponin content in medicinal plants. A balanced approach combining both types of fertilizers is often recommended for optimal cultivation nih.govfrontiersin.org.

Elucidation of the Biosynthetic Pathway of Oleanane-Type Triterpenoid Saponins

The biosynthesis of triterpenoid saponins is a complex, multi-step process originating from primary metabolism. It involves the sequential action of several key enzyme families.

The synthesis of oleanane-type triterpenoid saponins is orchestrated by a series of specialized enzymes, primarily oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), and UDP-dependent glycosyltransferases (UGTs) nih.govresearchgate.netmdpi.comnih.govoup.comcjnmcpu.comfrontiersin.orgfrontiersin.orgnih.govbvsalud.orgoup.com.

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the cyclization of 2,3-oxidosqualene (B107256) into various triterpene skeletons. For oleanane-type saponins, β-amyrin synthase (βAS) is a critical enzyme, responsible for converting 2,3-oxidosqualene into β-amyrin, the foundational aglycone nih.govresearchgate.netresearchgate.netcabidigitallibrary.orgitb.ac.idoup.comcjnmcpu.comfrontiersin.orgfrontiersin.orgnih.govoup.comoup.compnas.orgpnas.orgnih.gov.

Cytochrome P450 Monooxygenases (CYPs): CYPs are crucial for the oxidative modification of triterpene skeletons, introducing hydroxyl, carbonyl, and carboxyl groups that diversify sapogenin structures nih.govresearchgate.netresearchgate.netoup.commdpi.comosti.govfrontiersin.orgfrontiersin.orgoup.comnih.govfrontiersin.org. Specific CYP families, such as CYP716A and CYP72A, have been implicated in key oxidation steps, for example, the C-28 oxidation of β-amyrin to oleanolic acid by CYP716A subfamily members oup.comnih.govosti.govoup.comoup.comnih.gov. CYP716A141 has been identified as a β-amyrin C-16β oxidase oup.comnih.gov.

UDP-Dependent Glycosyltransferases (UGTs): UGTs are responsible for attaching sugar moieties to the sapogenin aglycones, a critical step in forming the final saponin structure. This glycosylation enhances water solubility and influences the biological activity of the compounds nih.govresearchgate.netresearchgate.netnih.govmdpi.comnih.govosti.govoup.comcjnmcpu.comfrontiersin.orgfrontiersin.orgnih.govbvsalud.orgoup.comoup.comfrontiersin.orgfrontiersin.orgmdpi.comresearchgate.net. For example, HhUGT74AG11 in Hedera helix has been characterized for its role in catalyzing the conversion of oleanolic acid to oleanolic acid 28-O-glucopyranosyl ester mdpi.com.

The biosynthesis of triterpenoid saponins begins with primary metabolic pathways:

Initial Precursors: Acetyl-CoA, derived from the mevalonate (B85504) (MVA) pathway, and glyceraldehyde 3-phosphate, from the methylerythritol (MEP) pathway, are the fundamental building blocks nih.govresearchgate.netcabidigitallibrary.orgmdpi.com.

Squalene Synthesis: These pathways converge to produce isopentenyl pyrophosphate and dimethylallyl pyrophosphate, which are further converted to farnesyl pyrophosphate (FPP) researchgate.netcabidigitallibrary.orgitb.ac.idosti.gov. Two molecules of FPP are then coupled by squalene synthase to form squalene nih.govresearchgate.netresearchgate.netcabidigitallibrary.org.

2,3-Oxidosqualene: Squalene is epoxidized to 2,3-oxidosqualene (OS), which serves as the direct substrate for cyclization by OSCs nih.govresearchgate.netresearchgate.netcabidigitallibrary.orgoup.comnih.govitb.ac.idmdpi.comosti.govoup.comcjnmcpu.comfrontiersin.orgfrontiersin.orgnih.govoup.compnas.orgpnas.orgfrontiersin.orgmdpi.commdpi.comnih.gov.

Aglycone Formation: The cyclization of 2,3-oxidosqualene by β-amyrin synthase yields β-amyrin, the primary pentacyclic triterpene precursor for oleanane-type saponins nih.govresearchgate.netresearchgate.netcabidigitallibrary.orgoup.comitb.ac.idosti.govoup.comcjnmcpu.comfrontiersin.orgfrontiersin.orgnih.govoup.comoup.compnas.orgpnas.orgnih.gov. Subsequent oxidation steps, often mediated by CYPs, convert β-amyrin into various sapogenins, such as oleanolic acid researchgate.netcabidigitallibrary.orgoup.comoup.comoup.comnih.govmdpi.com.

Strategies for Enhanced Plant-Based Production

Given the significant pharmacological interest in saponins, considerable effort has been directed towards developing strategies for their enhanced production.

In Vitro Culture Techniques: Utilizing plant cell and tissue cultures, including callus, suspension cultures, and hairy roots, offers a controlled environment for saponin production, independent of external environmental fluctuations cabidigitallibrary.orgnih.govmdpi.comresearchgate.netglobalresearchonline.nettandfonline.com. These methods can yield higher and more consistent amounts of bioactive compounds compared to field cultivation cabidigitallibrary.orgmdpi.comtandfonline.com.

Elicitation: The application of elicitors, particularly methyl jasmonate (MeJA) and salicylic acid (SA), is a widely adopted strategy to stimulate saponin biosynthesis in plant cultures cabidigitallibrary.orgresearchgate.netfrontiersin.orgitb.ac.idresearchgate.netnih.govosti.govmdpi.com. Elicitation can increase saponin yields by several fold itb.ac.idresearchgate.netnih.gov.

Precursor and Nutrient Feeding: Supplementing culture media with specific precursors, such as squalene, or optimizing nutrient concentrations can significantly boost saponin accumulation researchgate.netfrontiersin.orgmdpi.com.

Metabolic Engineering and Synthetic Biology: Advances in genetic engineering and synthetic biology offer promising avenues for enhancing saponin production by targeting specific genes within the biosynthetic pathway or by reconstructing pathways in microbial hosts cabidigitallibrary.orgnih.govosti.govmdpi.comresearchgate.net.

Bioreactor Cultivation: Scaling up production using bioreactor systems provides a controlled and efficient method for large-scale cultivation of plant cells or tissues, further optimizing yields cabidigitallibrary.orgmdpi.comglobalresearchonline.net.

Agronomic Practices and Cultivation Optimization

Optimizing the cultivation of Calendula officinalis is crucial for maximizing the yield of triterpenoid saponins, including this compound. Research has explored various factors influencing saponin accumulation and secretion.

Nitrogen Source: The type and form of nitrogen supplied to Calendula officinalis hairy root cultures significantly impact saponin production. Studies indicate that nitrate (B79036) as a sole mineral nitrogen source can lead to the highest accumulation of oleanolic acid (OA) glycosides in root-derived cultures, reaching levels of 171.97 µg g⁻¹ of dry weight. Conversely, peptone from lactalbumin, while essential for initial culture establishment and proliferation, can inhibit saponin formation at higher concentrations icm.edu.pl. Specific media modifications, such as the elimination of ammonium (B1175870) and optimized nitrate:ammonium ratios (e.g., 4:2 for line CC16), have shown substantial increases in saponin secretion, up to 5.7-fold compared to standard media icm.edu.pl.

Elicitation Strategies: The application of elicitors, which are compounds that stimulate plant defense responses and secondary metabolite production, has proven effective. Abiotic elicitors like silver and cadmium ions, ultrasound, and UV-C irradiation have been investigated for their impact on Calendula officinalis hairy root cultures. Heavy metal treatments (silver and cadmium ions) can stimulate saponin secretion by up to 12-fold, accompanied by significant alterations in sterol composition. Ultrasound has shown a similar stimulatory effect on saponin secretion (up to 11-fold), though its impact on triterpenoid content can vary. UV-C radiation has also demonstrated a capacity to increase saponin secretion by up to 8.5-fold nih.gov. Biotic elicitors such as abscisic acid (ABA) have also been shown to be effective, nearly doubling the biosynthesis of oleanolic acid and increasing saponin release into the culture medium by up to 6.6-fold mdpi.com. Jasmonic acid (JA) and methyl jasmonate (MeJA) have also been reported to enhance saponin and flavonoid synthesis, respectively, in C. officinalis hairy roots figshare.comtandfonline.com.

Extraction Parameter Optimization: While not directly cultivation, optimizing extraction parameters from the plant material is vital for maximizing the recovery of saponins. Response surface methodology has been employed to determine optimal conditions for extraction yield. For instance, conditions such as 41°C, 7 hours, and a solid-to-liquid ratio of 3.3 g/200 mL were found to yield 90% of the extract. However, it is noted that the highest concentrations of specific triterpene and saponin constituents may occur at different experimental design points nih.govsemanticscholar.org.

Table 1: Impact of Nitrogen Source on Oleanolic Acid Glycoside Production in Calendula officinalis Hairy Roots

| Nitrogen Source | OA Glycosides (µg g⁻¹ DW) | Notes |

| Nitrate (sole mineral source) | 171.97 | Highest observed level in root-derived culture. |

| Peptone (lactalbumin) | Inhibitory (at higher conc.) | Essential for culture initiation, proliferation, and organ differentiation. |

| Nitrate:Ammonium (4:2 ratio) | N/A | Led to a 5.7-fold increment in saponin secretion in line CC16. |

Table 2: Elicitation Effects on Saponin Secretion in Calendula officinalis Hairy Root Cultures

| Elicitor Type | Max. Stimulation of Saponin Secretion (fold) | Notes |

| Heavy Metals (Ag, Cd) | ~12-fold | Accompanied by significant changes in sterol composition. |

| Ultrasound | ~11-fold | Diverse effects on triterpenoid content depending on exposure duration. |

| UV-C Radiation | ~8.5-fold | Slight increase in sterol and saponin content in hairy root tissue. |

| Abscisic Acid (ABA) | Up to 6.6-fold | Increased oleanolic acid biosynthesis by almost two-fold. |

Table 3: Optimized Extraction Parameters for Calendula officinalis

| Parameter | Optimal Condition | Yield (Extraction) | Notes |

| Temperature | 41°C | 90% | Optimized for overall extraction yield. |

| Time | 7 hours | 90% | Optimized for overall extraction yield. |

| Solid-to-Liquid Ratio | 3.3 g/200 mL | 90% | Optimized for overall extraction yield. |

| Note: Highest triterpene and saponin constituents may be found at different design points. |

Plant Tissue Culture and In Vitro Propagation for Biomass Enhancement

Plant tissue culture techniques, particularly the use of hairy root cultures and cell suspension cultures, offer a promising avenue for enhancing the production of saponins like this compound, circumventing limitations associated with field cultivation.

Hairy Root Cultures: Hairy root cultures, induced by transformation with Agrobacterium rhizogenes, have emerged as a robust system for producing oleanolic acid glycosides mdpi.comfigshare.comtandfonline.com. These cultures exhibit high growth rates and genetic stability, enabling consistent synthesis and secretion of saponins into the culture medium mdpi.comfigshare.com. Specific hairy root lines, such as CC16, have been identified and maintained, demonstrating high productivity for OA glycosides icm.edu.pl. The optimization of culture media, including the careful selection of nitrogen sources and their ratios, is critical for maximizing both growth and saponin accumulation in these systems icm.edu.pl. Furthermore, the application of various elicitors, as detailed in section 2.3.1, is a key strategy for stimulating saponin production in these in vitro systems nih.govmdpi.com.

Suspension Cultures: The induction of saponin-synthesizing suspension cultures relies on specific explants, with embryo roots, apical buds, and hypocotyls proving crucial for initiating such cultures icm.edu.pl. Similar to hairy roots, the composition of the cultivation medium, particularly the form of nitrogen, plays a significant role in the growth and saponin accumulation within suspension cultures icm.edu.pl.

Metabolic Engineering and Synthetic Biology Approaches in Heterologous Systems

Metabolic engineering and synthetic biology offer advanced strategies to produce triterpenoid saponins, including this compound, by reconstituting their biosynthetic pathways in heterologous host systems, most notably microbial cell factories like yeast (Saccharomyces cerevisiae).

Microbial Cell Factories: The low natural abundance and complex extraction processes for many plant-derived compounds have driven efforts to engineer microbial hosts for their biosynthesis researchgate.netacs.org. This approach involves introducing and optimizing the expression of genes encoding key enzymes in the saponin biosynthetic pathway, such as oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), and UDP-glycosyltransferases (UGTs) nih.govnih.govacs.org. For example, research has successfully established yeast platforms for producing triterpene saponin building blocks like β-amyrin and lupeol, achieving titers of 36.2 mg/L and 46.3 mg/L, respectively researchgate.netugent.be. These engineered yeast strains not only facilitate production but also aid in the identification and characterization of novel genes involved in saponin biosynthesis researchgate.net.

Pathway Reconstruction: The complete biosynthetic pathway for triterpenoid saponins begins with the cyclization of 2,3-oxidosqualene into various aglycones. Subsequent modifications, including hydroxylation, oxidation, and glycosylation, are catalyzed by specific enzymes like CYPs and UGTs nih.govtandfonline.comacs.org. Metabolic engineering efforts aim to replicate these complex multi-step processes in heterologous hosts. For instance, efforts are underway to engineer pathways for the production of specific saponins like ginsenosides (B1230088) in yeast nih.gov and QS-21, a vaccine adjuvant saponin, in both yeast and plant chassis like Nicotiana benthamiana nih.gov.

Plant Chassis: Beyond microbial systems, plants themselves can serve as heterologous chassis for pathway reconstruction. For example, research has focused on reconstructing the biosynthetic pathway of anti-inflammatory triterpenoids in Nicotiana benthamiana to facilitate production biorxiv.orgbiorxiv.org. This approach leverages the plant's inherent metabolic machinery while introducing specific genes to redirect flux towards desired compounds.

Compound List:

this compound

Oleanolic acid (OA)

Triterpenoid saponins

Sterols

Flavonoids

β-amyrin

Lupeol

Ginsenosides

QS-21

Arnidiol

2,3-oxidosqualene

Oleananone-type saponins

Isolation, Purification, and Advanced Structural Elucidation Methodologies

Modern Extraction Techniques from Complex Plant Matrices

Extracting specific compounds like Calendulozide B from plant tissues requires methods that maximize yield and minimize degradation, especially when dealing with complex mixtures.

Ultrasound-Assisted Extraction (UAE) has emerged as a highly efficient technique for isolating bioactive compounds from plant matrices, including triterpenoid (B12794562) saponins (B1172615). This method utilizes ultrasonic waves to create cavitation, which disrupts plant cell walls, enhancing solvent penetration and accelerating the release of intracellular components hielscher.com. Compared to conventional methods, UAE offers significant advantages in terms of extraction speed, reduced solvent consumption, and often higher yields of target compounds hielscher.comnih.govredalyc.orgmdpi.com. Studies comparing UAE with maceration for the extraction of compounds like rutin (B1680289) from Calendula officinalis have demonstrated UAE's superior efficiency nih.gov. For instance, one study reported yields of rutin ranging from 0.218 to 2.28% (w/w) using UAE, significantly higher than the 0.1-1.44% obtained through maceration nih.gov. The optimization of UAE involves parameters such as solvent type and concentration, extraction time, temperature, and the liquid-to-solid ratio, all of which can be tailored to maximize the recovery of specific analytes like this compound mdpi.com.

Maceration and heat reflux extraction represent traditional, conventional methods for obtaining plant extracts. Maceration involves steeping plant material in a solvent at ambient temperature, typically with agitation, while heat reflux extraction uses a solvent heated to its boiling point under reflux conditions. Although these methods are widely used, they often require longer extraction times and can be less efficient in terms of yield and speed compared to UAE hielscher.com. For example, a comparative study indicated that maceration dynamic (MD) yielded lower amounts of rutin from Calendula officinalis than UAE nih.gov. Heat reflux extraction, while effective for some compounds, can also lead to the degradation of thermolabile constituents if not carefully controlled hielscher.com.

The selection of appropriate solvents is paramount for the efficient extraction of triterpenoid saponins like this compound. Triterpenoid saponins are generally polar to semi-polar compounds, and their solubility dictates the choice of extraction solvent. Hydroethanolic mixtures, typically involving ethanol (B145695) or methanol (B129727) in water, are commonly employed due to their ability to solubilize a broad range of compounds, including saponins and flavonoids found in Calendula officinalis nih.govredalyc.orglifesciencesite.comfrontiersin.orgresearchgate.net. For instance, 70% methanol or ethanol has been used for initial extraction redalyc.orglifesciencesite.com. Optimization studies for saponin (B1150181) extraction often explore varying ethanol-water ratios, with findings suggesting specific ratios (e.g., 35-40% ethanol:water for rutin) can maximize yields nih.govmdpi.com. More recently, the use of Natural Deep Eutectic Solvents (NADES) has been proposed as a greener and potentially more efficient alternative for extracting triterpene saponins mdpi.com.

Advanced Chromatographic Purification Strategies

Following extraction, crude plant extracts contain a complex mixture of compounds. Advanced chromatographic techniques are essential to isolate this compound to a high degree of purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in both the analytical and preparative stages of natural product chemistry. For this compound, HPLC serves as a powerful tool for quantifying its presence in extracts and for purifying it from complex mixtures. Preparative HPLC, often utilizing reversed-phase (RP) columns (e.g., C18), allows for the separation and isolation of target compounds with high resolution and purity frontiersin.orgresearchgate.net. Studies have employed HPLC for the analysis of various phytochemicals in Calendula officinalis, including saponins and flavonoids, and for the purification of specific compounds to serve as reference standards nih.govlifesciencesite.comfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netblogspot.comscispace.comscribd.com. The ability to achieve purities of 96% or higher is often reported for compounds purified by preparative RP-HPLC researchgate.net.

Countercurrent Chromatography (CCC), particularly High-Speed Countercurrent Chromatography (HSCCC), represents a sophisticated preparative separation technique that avoids the use of solid stationary phases, thereby preventing irreversible adsorption and sample loss researchgate.netnih.gov. This method utilizes the partition of compounds between two immiscible liquid phases. HSCCC has proven highly effective for the separation of triterpene saponins, offering high resolution, good sample recovery, and scalability for preparative purposes researchgate.netnih.gov. A typical solvent system for HSCCC separation of saponins involves mixtures of chloroform (B151607), methanol, and water, with specific ratios optimized for efficient partitioning nih.gov. For example, a chloroform-methanol-water (4:4:2, v/v) system has been used to isolate triterpene saponins with purities exceeding 96% nih.gov. Other preparative-scale techniques, such as column chromatography using silica (B1680970) gel or octadecyl silica (ODS), are also integral to the purification process, often used in conjunction with HPLC and CCC for sequential fractionation lifesciencesite.comfrontiersin.orgresearchgate.net.

Table 1: Comparative Extraction Yields of Rutin from Calendula officinalis

| Extraction Method | Yield Range (% w/w) | Optimal Yield (% w/w) | Reference |

| Ultrasound-Assisted Extraction (UAE) | 0.218 - 2.28 | 2.48 | nih.gov |

| Maceration Dynamic (MD) | 0.1 - 1.44 | 1.46 | nih.gov |

Pharmacological Activities and Mechanistic Insights Pre Clinical and in Vitro Studies

Antimicrobial Efficacy and Mechanisms

Calendula officinalis extracts, including those containing compounds like Calendulozide B, have shown significant antimicrobial potential against a variety of microorganisms.

Antibacterial Activity Against Diverse Bacterial Strains

Studies have investigated the antibacterial activity of Calendula officinalis extracts against a spectrum of bacterial pathogens. Methanol (B129727) extracts of C. officinalis petals have exhibited notable antibacterial activity against various tested bacteria scispace.com. Specifically, C. officinalis flower extracts have demonstrated high activity against periodontal bacteria, including strains such as Porphyromonas gingivalis, Prevotella spp., Furobacterium nucleatum, Capnocytophaga gingivalis, Veillonella parvula, Eikenella corrodens, Peptostreptococcus micros, and Actinomyces odontolyticus, with minimum inhibitory concentrations (MIC) of ≥2048 mg/L bioline.org.br. Aqueous extracts of calendula flowers have shown greater sensitivity against Staphylococcus aureus compared to ethanolic or methanolic extracts, suggesting potent antibacterial properties in aqueous formulations saspublishers.com.

Antifungal Activity Against Fungal Pathogens

The antifungal properties of Calendula officinalis have also been extensively studied. Essential oils derived from the plant have shown significant antifungal activity against clinical fungal strains, including various Candida species such as Candida dubliniensis, Candida albicans, Candida guilliermondii, Candida parapsilosis, Candida glabrata, Candida tropicalis, and Candida krusei saspublishers.comnih.gov. Methanolic extracts of the plant have displayed susceptibility against fungal pathogens like Botrytis cinerea, Fusarium moniliforme, and Pythium ultimum saspublishers.com. Furthermore, C. officinalis extracts have demonstrated high activity against Aspergillus niger, Rhizopus japonicum, Candida albicans, Candida tropicalis, and Rhodotorula glutinis researchgate.net. The inhibitory effects of these extracts were found to be comparable to standard antifungal agents researchgate.net. Organic extracts from C. officinalis have shown growth inhibition and antifungal activity against most Fusarium species, though their effect on Aspergillus species was less pronounced saspublishers.com.

Anthelmintic Properties

While specific data on this compound's direct anthelmintic properties are less detailed in the provided snippets, Calendula officinalis as a whole has been indicated to possess anthelmintic effects. Sesquiterpene lactones, present in C. officinalis, have been shown to exhibit antibacterial, anthelmintic, and antiprotozoal actions nih.gov. Methanolic and ethanolic leaf extracts of Calendula officinalis have also been studied for their anthelmintic activity scispace.com.

Investigations into Mechanisms of Antimicrobial Action

The mechanisms by which phytochemicals exert antimicrobial effects are varied and can include cell membrane disruption, inhibition of essential enzyme functions, and interference with metabolic pathways nih.gov. While specific details on this compound's mechanism are not explicitly detailed, general mechanisms for plant-derived antimicrobials involve cell wall disruption, inhibition of protein biosynthesis, and membrane damage nih.gov. For instance, antimicrobial peptides, which share some functional similarities with plant compounds, can penetrate bacterial membranes and interact with internal cellular components, disrupting metabolic homeostasis nih.gov.

Antioxidant Capacity and Redox Modulation

This compound and Calendula officinalis extracts exhibit significant antioxidant capabilities, primarily through radical scavenging mechanisms.

In Vitro Radical Scavenging Assays (e.g., ABTS, DPPH, Nitric Oxide)

Calendula officinalis extracts have been evaluated for their antioxidant potential using various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and nitric oxide radical scavenging assays scispace.comhilarispublisher.comscribd.com.

DPPH Radical Scavenging: An extract of Calendula officinalis was found to scavenge DPPH radicals, with an IC50 value reported at 100 mg/mL scispace.com. Other studies indicate that leaf extracts can have IC50 values around 19.88 ± 0.52 μg/ml for DPPH radical scavenging researchgate.net.

ABTS Radical Scavenging: Similarly, the extract demonstrated ABTS radical scavenging activity with an IC50 value of 6.5 mg/mL scispace.com.

Nitric Oxide Scavenging: The extract also showed nitric oxide scavenging activity, with an IC50 value of 575 mg/mL scispace.com.

These findings suggest that Calendula officinalis and its constituents, including this compound, possess the ability to neutralize free radicals, thereby mitigating oxidative stress.

Modulation of Endogenous Antioxidant Systems

The endogenous antioxidant system plays a critical role in cellular defense against oxidative stress, involving enzymes such as catalase and glutathione-related enzymes, as well as molecules like glutathione (B108866) itself mdpi.comresearchgate.netnih.gov. While Calendula officinalis extracts have demonstrated antioxidant properties mazums.ac.irresearchgate.netscribd.com, direct studies specifically detailing this compound's precise mechanisms in modulating glutathione levels or catalase activity were not extensively detailed in the provided search results. However, one study noted that certain extracts of Calendula officinalis (referred to as AEMC) were associated with an increase in reduced glutathione levels and enhanced catalase activity, alongside reductions in malondialdehyde researchgate.net. Further research is warranted to elucidate the specific contributions of this compound to these endogenous antioxidant defense mechanisms.

Antiviral Activities

Calendula officinalis and its constituents have shown promise in combating viral infections through various mechanisms mazums.ac.irresearchgate.netscribd.com.

Inhibition of Viral Enzymes

Research has indicated that organic extracts from Calendula officinalis flowers exhibit significant anti-human immunodeficiency virus (HIV) activity. Notably, these extracts demonstrated a dose- and time-dependent reduction in HIV-1 reverse transcription (RT) activity. Specifically, an 85% inhibition of RT activity was achieved after a 30-minute treatment of partially purified enzyme in a cell-free system researchgate.netscribd.comscispace.comnih.gov. A chloroform (B151607) extract of the flowers also inhibited HIV-1 reverse transcriptase activity in a dose-dependent manner, with an ED50 of 51.0 mg/ml researchgate.net. While this compound is a key component of Calendula officinalis, these studies primarily refer to the activity of the broader organic extracts.

In Vitro Studies on Viral Replication

In vitro studies have shown that a tincture derived from Calendula officinalis flowers can suppress the replication of herpes simplex virus and influenza viruses, including influenza A2 and influenza APR-8 strains mazums.ac.irresearchgate.net. These findings suggest that compounds within Calendula officinalis possess the capacity to interfere with the replication cycles of these viruses.

Cytotoxic and Antiproliferative Effects in Cancer Cell Lines

Calendula officinalis and its isolated compounds have been investigated for their cytotoxic and antiproliferative effects against various cancer cell lines mazums.ac.irscielo.org.mxnih.govpsu.edu.

Assessment against Various Cancer Cell Models

A hydro-alcoholic extract of Calendula officinalis petals demonstrated cytotoxic effects against several human cancer cell lines. The extract exhibited inhibitory concentrations (IC50) ranging from 10.84 to 11.96 µg mL⁻¹ against colon cancer (HT-29, Caco-2), breast cancer (MDA-MB-231), uterine cervix cancer (HeLa), and lung cancer (A-549) cell lines scielo.org.mx.

Table 1: Cytotoxic Effects of Calendula officinalis Hydro-alcoholic Extract on Human Cancer Cell Lines

| Cancer Cell Line | IC50 (µg mL⁻¹) | Range (µg mL⁻¹) |

| HT-29 (Colon) | 10.84 ± 1.53 | 9.91-11.86 |

| MDA-MB-231 (Breast) | 11.26 ± 1.04 | 10.41-12.18 |

| HeLa (Cervix) | 11.53 ± 1.03 | 10.79-12.32 |

| Caco-2 (Colon) | 11.73 ± 1.05 | 10.60-12.98 |

| A-549 (Lung) | 11.96 ± 1.03 | 11.22-12.75 |

Data adapted from scielo.org.mx. IC50 values are presented as mean ± standard deviation where available.

Furthermore, Calendula officinalis flowers have shown anti-hepatoma activity against human liver cancer cell lines, including HepG2/C3A, SK-HEP-1, HA22T/VGH, Hep3B, and PLC/PRF/5, with an inhibitory effect of 25-26% at a concentration of 2000 µg/mL mazums.ac.ir. Additionally, certain triterpene glycosides isolated from Calendula officinalis flowers have exhibited potent cytotoxic effects against colon cancer, leukemia, and melanoma cell lines nih.gov. Laser Activated Calendula Extract (LACE) has also demonstrated potent in vitro inhibition of tumor cell proliferation across a broad spectrum of human and murine tumor cell lines, with inhibition rates ranging from 70% to 100% scispace.compsu.edu.

Exploration of Cell Death Mechanisms

Studies investigating the mechanisms behind the cytotoxic effects of Calendula officinalis extracts have identified key cellular pathways. For instance, the Laser Activated Calendula Extract (LACE) was found to induce cell death through mechanisms including cell cycle arrest in the G0/G1 phase and apoptosis, often mediated by Caspase-3 activation scispace.compsu.edu. While these findings are significant for understanding the anti-cancer potential of Calendula officinalis, direct evidence specifically attributing these apoptotic and cell cycle arrest mechanisms to this compound itself requires further dedicated investigation.

Compound List

Structure Activity Relationship Sar Studies and Chemical Modifications

Elucidation of Key Structural Features Influencing Biological Activities

While specific, detailed SAR studies focused solely on Calendulozide B are not extensively documented in the readily available literature, insights can be drawn from broader research on oleanolic acid glycosides and triterpenoids from Calendula officinalis. The oleanane-type pentacyclic triterpenoid (B12794562) skeleton of oleanolic acid is fundamental to the biological activity of this compound nih.govmdpi.com. Modifications to this core structure can significantly alter its bioactivity nih.gov.

Research on related compounds suggests that the glycosylation pattern plays a critical role. For instance, studies on oleanolic acid derivatives have indicated that the type of sugar moieties and their linkage positions (e.g., at C-3 or C-28) can significantly impact antiproliferative activities nih.govgeneticsmr.orgfrontiersin.org. The presence of a carboxyl group at C-28 and hydroxyl groups at C-3 are key functional sites for glycosylation and esterification, which are known to modulate properties such as solubility, bioavailability, and target interaction mdpi.comgeneticsmr.orgnih.gov.

Furthermore, investigations into Calendula officinalis triterpenes, such as faradiol (B1211459) and its fatty acid esters, have shown that specific modifications, like esterification or alterations in ring structures, can lead to improved anti-inflammatory potency nih.govblogspot.com. These findings suggest that the specific sugar composition and the ester linkage in this compound are likely critical determinants of its observed anti-inflammatory and anti-ulcerous effects. For example, the sugar chains contribute to the amphiphilic nature of the molecule, influencing its interaction with cell membranes and biological pathways nih.gov.

Synthesis and Biological Evaluation of this compound Analogues and Derivatives

Direct synthesis and evaluation of this compound analogues are not extensively reported. However, significant progress has been made in the synthesis of oleanolic acid derivatives and glycosides, providing a framework for potential modifications of this compound. These studies highlight the impact of structural alterations on various biological activities.

Research on oleanolic acid glycosides has demonstrated that modifying the sugar moieties or the aglycone can lead to compounds with enhanced activity. For example, the synthesis of oleanolic acid neoglycosides has yielded derivatives with potent antiproliferative effects against cancer cell lines, with variations in sugar type and configuration significantly influencing activity nih.gov. Similarly, the synthesis of oleanolic acid derivatives targeting α-glucosidase and α-amylase has revealed that modifications at the C-3 and C-28 positions can optimize inhibitory potential geneticsmr.orgfrontiersin.org. Studies on calendasaponins, triterpene oligoglycosides isolated from Calendula officinalis flowers, have also indicated structure-activity relationships relevant to hypoglycemic, gastric emptying inhibitory, and gastroprotective effects nih.gov. These findings suggest that strategic modifications to this compound's sugar chains or the ester linkage could yield analogues with improved or altered bioactivities.

Chemoenzymatic Modification Strategies for Enhanced Bioactivity or Selectivity

Chemoenzymatic synthesis offers a powerful approach to selectively modify complex natural products like this compound, potentially enhancing its bioactivity, selectivity, or pharmacokinetic properties. While direct chemoenzymatic modifications of this compound are not widely documented, the principles and techniques are well-established in natural product chemistry.

Enzymes, such as glycosyltransferases and lipases, can be employed for regioselective glycosylation or esterification reactions, allowing for precise modifications at specific hydroxyl or carboxyl groups researchgate.netnih.gov. For instance, lipase-catalyzed reactions have been used in the synthesis of structured triacylglycerols, demonstrating the enzyme's ability to control regioselectivity in acylation researchgate.net. Similarly, methyltransferases have been utilized in the synthesis of complex alkaloids, showcasing the power of enzymatic catalysis in constructing intricate molecular frameworks nih.gov.

Applying these strategies to this compound could involve enzymatic introduction of different sugar units or fatty acids, potentially modulating its interaction with biological targets, improving its solubility, or enhancing its stability. Such modifications could lead to novel derivatives with superior therapeutic profiles compared to the parent compound.

Analytical Quantification and Quality Control of Calendulozide B

Development and Validation of Advanced Analytical Methods for Quantification in Plant Extracts

The analysis of Calendulozide B typically involves chromatographic techniques coupled with sensitive detection systems. These methods are designed to separate this compound from other co-extracted compounds and quantify its presence accurately.

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique for the identification and quantification of saponins (B1172615) like this compound. UPLC offers enhanced separation efficiency and speed compared to traditional HPLC, while MS/MS provides high selectivity and sensitivity through targeted multiple reaction monitoring (MRM). This allows for the unambiguous detection and accurate quantification of this compound even in complex botanical extracts, minimizing interference from other matrix components. Studies have demonstrated the utility of UPLC-MS/MS for the simultaneous quantification of similar triterpene saponins in plant species, highlighting its applicability for this compound analysis nih.gov.

Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) provides an even greater level of analytical power. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, deliver highly accurate mass measurements, enabling the determination of elemental composition and facilitating the identification and structural elucidation of unknown compounds alongside known ones. This technique is invaluable for comprehensive profiling of plant extracts, including those from Calendula species, where it has been employed to unravel the diversity of specialized metabolites, including triterpene saponins nih.govmdpi.comnih.gov. The high resolution and accuracy of HRMS aid in distinguishing isobaric compounds and confirming the identity of this compound based on its precise mass and fragmentation patterns.

Beyond UPLC-MS/MS and UHPLC-HRMS, several other techniques are vital for the comprehensive analysis and quality control of this compound:

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): HPLC-DAD is a widely used and robust technique for the quantification of compounds that possess chromophores, such as many saponins and their related phenolic compounds. It allows for the detection and quantification of this compound based on its UV-Vis absorption spectrum. While less sensitive than MS-based methods for trace analysis, HPLC-DAD is often preferred for routine quality control due to its cost-effectiveness, simplicity, and ability to provide spectral information for peak purity assessment researchgate.netpensoft.netresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 1D and 2D NMR techniques, is the gold standard for definitive structural elucidation and confirmation of organic compounds. It provides detailed information about the molecular structure, including the arrangement of atoms and functional groups. NMR is crucial for verifying the identity of isolated this compound and for characterizing any novel derivatives or related compounds found in plant extracts nih.gov.

Other Detectors: Techniques employing detectors like Evaporative Light-Scattering Detectors (ELSD) or charged aerosol detectors (CAD) can be useful for quantifying non-chromophoric compounds or those with weak UV absorption, which may include certain saponins or their aglycones mdpi.com. Liquid Chromatography coupled with Mass Spectrometry (LC/MS) using Multiple Reaction Monitoring (MRM) mode also offers high sensitivity and selectivity for targeted quantification mdpi.com.

Future Research Trajectories and Translational Outlook

Exploration of Novel Biological Activities and Untapped Therapeutic Potential

Current research highlights Calendulozide B's potential in areas such as dermatology and oral health due to its anti-inflammatory and antimicrobial effects ontosight.ai. However, its complex structure, featuring a triterpenoid (B12794562) aglycone and multiple sugar moieties, suggests a broader spectrum of bioactivity that remains largely untapped. Future research should systematically investigate these unexplored potentials.

Expanded Therapeutic Areas: Beyond its known anti-inflammatory and anti-ulcerous actions researchgate.netnih.govutq.edu.iqhealthy.netscribd.comresearchgate.netresearchgate.netresearchgate.net, this compound warrants investigation for applications in neurodegenerative diseases, metabolic disorders, and immune modulation. Its antioxidant properties could be leveraged in conditions characterized by oxidative stress scribd.com.

Synergistic Combinations: Exploring the synergistic effects of this compound when combined with other natural compounds or established pharmaceuticals could unlock enhanced efficacy or novel therapeutic applications. Research into such combinations could lead to more potent and targeted treatments.

Structure-Activity Relationship Studies: Detailed studies to understand how modifications to this compound's structure (e.g., altering sugar chains or the triterpenoid backbone) affect its biological activities are crucial for optimizing its therapeutic profile and designing novel derivatives.

Deeper Investigation into Molecular Targets and Signaling Pathways

While this compound is known to interact with cell membranes and influence biological pathways ontosight.ai, a comprehensive understanding of its precise molecular targets and the signaling cascades it modulates is still developing. Elucidating these mechanisms is critical for rational drug design and predicting therapeutic outcomes.

Identification of Key Targets: Advanced proteomic and transcriptomic approaches are needed to identify specific proteins and genes that this compound directly interacts with or regulates. This could reveal novel targets for various disease states. For instance, research into other natural compounds has identified targets like EGFR, SRC, and MAPK14 in pathways relevant to inflammation and infection nih.gov.

Mapping Signaling Pathways: Understanding how this compound influences intracellular signaling pathways, such as those involved in inflammation (e.g., NF-κB pathway nih.gov), cell survival, or apoptosis, will provide a mechanistic basis for its observed effects. Research into nutraceuticals has highlighted the importance of targeting inflammation and cell proliferation pathways nih.gov.

In Silico and In Vitro Target Validation: Computational methods (molecular docking, network pharmacology) can be employed to predict and prioritize potential molecular targets. These predictions can then be validated through rigorous in vitro assays using cell lines and isolated enzymes.

Innovative Bioproduction and Sustainable Supply Chain Development

The primary source of this compound is the Calendula officinalis plant. Ensuring a consistent, high-quality, and sustainable supply is essential for its broader application and commercialization. Future research should focus on optimizing production methods.

Enhanced Extraction and Purification: Developing more efficient and environmentally friendly extraction and purification techniques for this compound from Calendula officinalis is vital. This includes exploring novel solvent systems, chromatographic methods, and potentially supercritical fluid extraction to maximize yield and purity while minimizing waste.

Biotechnological Production: Investigating the potential for biotechnological production of this compound, such as through plant cell cultures or metabolic engineering of microorganisms, could offer a more sustainable and scalable alternative to traditional agriculture. This would reduce reliance on agricultural inputs and environmental variability.

Agronomic Optimization: For plant-based extraction, research into optimizing cultivation practices for Calendula officinalis to enhance this compound content, such as through selective breeding, controlled environment agriculture, and improved harvesting techniques, is necessary.

Advanced Pre-clinical Research Models for Efficacy and Mechanism Validation (excluding human clinical trials)

While existing studies have demonstrated this compound's efficacy in certain preclinical models, particularly for gastrointestinal issues researchgate.netnih.govutq.edu.iqresearchgate.netresearchgate.net, further validation using advanced and diverse preclinical models is crucial. This will strengthen the evidence base for its therapeutic potential and provide a deeper understanding of its mechanisms of action.

Disease-Specific Preclinical Models: Utilizing more sophisticated preclinical models that accurately mimic human disease pathophysiology is essential. This includes employing genetically engineered animal models, organ-on-a-chip technologies, and co-culture systems to assess this compound's efficacy and mechanism in contexts such as inflammatory bowel disease, skin regeneration, or microbial infections.

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive preclinical pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic (drug effect over time) studies are needed. These studies will help determine optimal dosing regimens, identify potential drug interactions, and understand how the body processes this compound.

Mechanism-Based Efficacy Testing: Preclinical studies should be designed to directly test hypotheses about this compound's mechanism of action. For example, if a specific signaling pathway is identified as a target, studies should assess whether modulating this pathway with this compound leads to the expected therapeutic outcome in relevant disease models.

Q & A

Basic: What validated analytical methods are recommended for identifying and quantifying Calendulozide B in plant matrices?

Methodological Answer:

this compound can be identified and quantified using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) paired with UV-Vis detection is standard for separation and quantification, with mobile phases optimized for polar triterpenoid saponins (e.g., acetonitrile/water gradients). For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) with electrospray ionization (ESI) are critical. Validation parameters (linearity, LOD/LOQ, recovery rates) must adhere to ICH guidelines, and cross-referencing with published spectral libraries is essential to avoid misidentification .

Basic: What are the documented biological activities of this compound, and what assays are typically used to validate them?

Methodological Answer:

this compound exhibits anti-inflammatory, antioxidant, and cytotoxic activities, as demonstrated in peer-reviewed studies. Key assays include:

- Anti-inflammatory : COX-2 inhibition assays and TNF-α suppression in macrophage models (e.g., RAW 264.7 cells).

- Antioxidant : DPPH radical scavenging and lipid peroxidation assays.

- Cytotoxic : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations.

Researchers must standardize cell culture conditions and include positive controls (e.g., dexamethasone for inflammation, doxorubicin for cytotoxicity) to ensure reproducibility .

Advanced: How can extraction protocols for this compound be optimized to balance yield, purity, and structural integrity?

Methodological Answer:

Optimization requires a Design of Experiments (DoE) approach. Variables include:

- Solvent polarity : Ethanol-water mixtures (70–80% ethanol) maximize saponin solubility while minimizing co-extraction of non-target compounds.

- Temperature : Moderate temperatures (40–60°C) prevent thermal degradation.

- Extraction time : Ultrasonic-assisted extraction (20–40 min) improves efficiency.

Response Surface Methodology (RSM) can model interactions between variables. Purity is validated via HPLC-ELSD, and degradation is monitored using stability-indicating assays .

Advanced: What experimental strategies are effective in elucidating the molecular mechanism of this compound’s bioactivity?

Methodological Answer:

Mechanistic studies require multi-omics integration:

- In vitro : siRNA knockdown of putative targets (e.g., NF-κB or MAPK pathways) followed by Western blotting to assess protein expression changes.

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with receptors (e.g., TLR4).

- Metabolomics : LC-MS-based profiling to identify downstream metabolites affected by this compound exposure.

Controls should include pathway-specific inhibitors (e.g., BAY 11-7082 for NF-κB) to confirm target engagement .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

Contradictions often arise from variability in:

- Compound purity : Validate via HPLC (>95% purity) and disclose suppliers.

- Biological models : Use standardized cell lines (e.g., ATCC-validated) and clarify passage numbers.

- Dosage : Report molar concentrations rather than mass/volume to enable cross-study comparisons.

A meta-analysis framework (e.g., PRISMA guidelines) can systematically evaluate heterogeneity. Replicate key experiments under controlled conditions to isolate confounding variables .

Basic: What are the best practices for ensuring reproducibility in this compound research?

Methodological Answer:

- Detailed protocols : Document extraction, purification, and assay conditions (e.g., buffer pH, incubation times).

- Reference standards : Use commercially available or peer-verified this compound.

- Data transparency : Share raw chromatograms, spectral data, and statistical analyses in supplementary materials.

Adherence to FAIR (Findable, Accessible, Interoperable, Reusable) data principles enhances reproducibility .

Advanced: What in silico tools are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

- ADME prediction : SwissADME or pkCSM to estimate absorption, distribution, and toxicity.

- Molecular dynamics : GROMACS for simulating binding stability with targets over time.

- Bioavailability : Rule-of-Five (Ro5) analysis for drug-likeness.

Validate predictions with in vitro Caco-2 permeability assays and hepatic microsomal stability tests .

Basic: How can researchers differentiate this compound from structurally similar saponins in complex mixtures?

Methodological Answer:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode provides specificity. Key steps:

- Fragmentation patterns : Compare MS² spectra with reference compounds.

- Chromatographic resolution : Use C18 columns with sub-2µm particles for high-resolution separation.

- Isolation : Preparative HPLC followed by 2D-NMR (HSQC, HMBC) for ambiguous peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.